2-(4-Hydroxyphenyl)oxirane-13C
Description
Properties
Molecular Formula |
C₇¹³CH₈O₂ |
|---|---|
Molecular Weight |
137.14 |
Synonyms |
4-(2-Oxiranyl)phenol-13C; 4-Oxiranylphenol-13C; 4-Hydroxystyrene Oxide-13C; |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(4-Hydroxyphenyl)oxirane-13C can be contextualized by comparing it with related compounds. Below is a detailed analysis:
Structural Analogues and Isotopologues
2-(4-Hydroxyphenyl)oxirane (Non-labeled)
- Molecular Formula : C₈H₈O₂
- Molecular Weight : 136.15 g/mol
- Key Differences: The absence of 13C labeling limits its utility in tracer studies. NMR signals for the non-labeled compound are less distinct in isotopic enrichment experiments.
4-Hydroxyphenyl Maraviroc-d6
- Molecular Formula : C₂₉H₂₈D₆N₄O₂ (approximate)
- Molecular Weight : ~480.6 g/mol (including deuterium)
- Key Differences :
Functional Analogues
4-Hydroxy Propofol Glucuronides (1-O-β-D-Glucuronide and 4-O-β-D-Glucuronide)
- Molecular Formulas :
- 1-O-β-D-Glucuronide: C₂₁H₂₈O₈
- 4-O-β-D-Glucuronide: C₂₁H₂₈O₈
- Molecular Weight : ~408.4 g/mol (both isomers)
- Key Differences: These are Phase II metabolites of propofol, modified with glucuronic acid for excretion. Lack the epoxide group but share the hydroxyphenyl moiety, highlighting divergent biological roles (detoxification vs.
(4R,5R)-5-Hydroxy-4-((phenylthio)methyl)-1,3-oxazinan-2-one
- Molecular Formula: C₁₂H₁₃NO₃S
- Molecular Weight : 263.3 g/mol
- Key Differences: Contains a six-membered oxazinanone ring instead of a three-membered epoxide. The presence of a phenylthio group introduces sulfur-based reactivity, unlike the oxygen-dominated reactivity of this compound .
Isotopic Labeling and Spectroscopic Utility
- 13C NMR Applications : The 13C label in this compound allows for precise tracking in metabolic studies. For example, in hydroperoxycycloartane research, 13C labeling enabled unambiguous assignment of chemical shifts in complex NMR spectra, a methodology applicable to this compound .
- Comparative Reactivity: Epoxides like this compound are more electrophilic than glucuronides or oxazinanones, making them reactive intermediates in ring-opening reactions.
Table: Comparative Data of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Isotopic Label | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| This compound | C₇¹³CH₈O₂ | 137.15 | 13C | Epoxide, Hydroxyphenyl | Isotopic tracing, NMR studies |
| 4-Hydroxyphenyl Maraviroc-d6 | C₂₉H₂₂D₆N₄O₂ | ~480.6 | Deuterium (d6) | Hydroxyphenyl, Maraviroc core | Pharmacokinetic assays |
| 4-Hydroxy Propofol 1-O-β-D-Glucuronide | C₂₁H₂₈O₈ | 408.4 | None | Glucuronide, Hydroxyphenyl | Drug metabolism studies |
| (4R,5R)-Oxazinanone Derivative | C₁₂H₁₃NO₃S | 263.3 | None | Oxazinanone, Phenylthio | Synthetic intermediates |
Preparation Methods
Peracetic Acid-Mediated Epoxidation
The epoxidation of styrene derivatives using peracetic acid is a well-documented industrial process. For 2-(4-Hydroxyphenyl)oxirane synthesis, the hydroxyl group on the aromatic ring necessitates protection to prevent undesired side reactions. A common approach involves acetylating 4-hydroxystyrene to form 4-acetoxystyrene, followed by epoxidation and subsequent deprotection.
Reaction Conditions :
-
Peracetic Acid Preparation : Peracetic acid (30–40 wt% in acetic acid) is mixed with an organic solvent such as chloroform to minimize water content, which could hydrolyze the acetoxy group.
-
Temperature : Epoxidation proceeds at 0–25°C over 2–48 hours.
-
Workup : The reaction mixture is washed with aqueous sodium bicarbonate to neutralize residual acid, dried over magnesium sulfate, and concentrated under vacuum.
Isotopic Labeling : To introduce ¹³C at the oxirane oxygen, ¹³C-labeled acetic acid can be used to synthesize peracetic acid. This ensures the labeled oxygen is incorporated into the epoxide ring during the reaction.
Alternative Epoxidation Catalysts
While peracetic acid is the preferred reagent in industrial settings, other oxidants like m-chloroperbenzoic acid (mCPBA) have been reported. For example, Japanese Kokai 58-92406 (1983) describes mCPBA-mediated epoxidation of 4-acetoxystyrene in dichloromethane. However, this method is less favorable due to higher costs and challenges in scaling.
Catalytic Hydrogenation and Deprotection
Saponification of Acetoxy Groups
Deprotection of the acetoxy group is achieved via saponification or transesterification:
-
Base-Mediated Saponification : Alkali metal hydroxides (e.g., KOH) in ethanol/water at reflux (3 hours) cleave the acetyl group, yielding the free phenol.
-
Acid-Catalyzed Transesterification : Sulfuric acid in methanol facilitates transesterification but is less common due to side reactions.
Isotopic Considerations : Using ¹³C-labeled ethanol or methanol in this step ensures no isotopic dilution occurs during deprotection.
Incorporation of ¹³C Isotopes
Labeling Strategies
Two primary approaches enable ¹³C incorporation:
-
Oxirane Oxygen Labeling : Synthesize peracetic acid from ¹³C-acetic acid and hydrogen peroxide. This labels the epoxide oxygen.
-
Aromatic Ring Labeling : Start with ¹³C-labeled phenol derivatives. For example, ¹³C-enriched 4-hydroxybenzaldehyde can be converted to 4-hydroxystyrene via Wittig reaction.
Example Synthesis :
Analytical Validation
Characterization Methods :
-
GC-MS : Quantifies ¹³C incorporation and verifies isotopic purity.
-
¹³C NMR : Confirms the position of the label within the molecule.
-
Isotopic Ratio Mass Spectrometry (IRMS) : Measures ¹³C/¹²C ratios with high precision.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Side Reactions and Mitigation
-
Epoxide Ring Opening : Acidic conditions or residual water can hydrolyze the oxirane. Strict control of solvent dryness (e.g., magnesium sulfate drying) and neutral workup (sodium bicarbonate washes) minimizes this risk.
-
Isotopic Dilution : Use of non-labeled solvents or reagents during saponification can dilute ¹³C content. Ethanol/methanol should be ¹³C-labeled if the oxirane oxygen is the target site.
Industrial and Research Applications
The labeled compound is pivotal in:
-
Metabolic Tracing : Studying phenolic metabolite pathways using ¹³C tracking.
-
Pharmaceutical Development : Isotopic labeling aids in pharmacokinetic studies of epoxide-containing drugs.
Q & A
Basic Research Questions
Q. How is 2-(4-Hydroxyphenyl)oxirane-¹³C synthesized in academic research settings?
- Methodological Answer : The synthesis typically involves microwave-assisted green chemistry protocols to improve yield and reduce reaction time. For example, a one-pot reaction using Moringa Oleifera seed extract as a catalyst under controlled microwave irradiation (50–80°C, 300–500 W) can generate epoxide derivatives efficiently. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Characterization should include ¹³C-NMR to confirm isotopic labeling and FT-IR to verify hydroxyl and epoxide functional groups .
Q. What analytical techniques are critical for confirming the structural integrity of 2-(4-Hydroxyphenyl)oxirane-¹³C?
- Methodological Answer : Use ¹³C-NMR to validate the position of the ¹³C isotope (e.g., at the oxirane ring) and compare results with unlabeled analogs. Coupled techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) ensure purity (>95%), while FT-IR (1600–1650 cm⁻¹ for C=O and 3200–3500 cm⁻¹ for -OH) confirms functional groups. Cross-reference spectral data with published databases (e.g., RMN ¹³C in ) to resolve ambiguities .
Q. What are the recommended storage conditions for 2-(4-Hydroxyphenyl)oxirane-¹³C to ensure stability?
- Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways. Monitor via TLC or HPLC for byproduct formation. Avoid aqueous environments unless explicitly required for reaction protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing derivatives of 2-(4-Hydroxyphenyl)oxirane-¹³C?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, in microwave-assisted synthesis (), varying irradiation power (200–600 W) and reaction time (10–30 min) can maximize yield. Use response surface methodology (RSM) to model interactions between variables. Validate optimized conditions with triplicate runs and ANOVA analysis .
Q. How do computational methods support the study of 2-(4-Hydroxyphenyl)oxirane-¹³C’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict reaction mechanisms, such as ring-opening pathways of the epoxide group. Compare computational results with experimental kinetic data (e.g., activation energy from Arrhenius plots). Tools like Gaussian or ORCA are recommended for modeling isotopic effects on bond dissociation energies .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for 2-(4-Hydroxyphenyl)oxirane-¹³C?
- Methodological Answer : Contradictions often arise from solvent effects or isotopic impurities. Reproduce experiments using deuterated solvents (e.g., CDCl₃) and high-resolution NMR (≥500 MHz). For ¹³C-labeled compounds, ensure isotopic purity (>99%) via mass spectrometry. Cross-validate with independent synthetic routes (e.g., enzymatic vs. chemical catalysis) to isolate artifacts .
Q. How can researchers investigate the biological activity of 2-(4-Hydroxyphenyl)oxirane-¹³C derivatives?
- Methodological Answer : Screen derivatives for antioxidant or antimicrobial activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays and microdilution broth methods (CLSI guidelines). For mechanistic studies, employ fluorescence-based cellular uptake assays or molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., cytochrome P450 enzymes). Include unlabeled analogs as controls to assess isotopic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
